molecular formula C9H8N4O2 B575783 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 167627-00-1

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B575783
M. Wt: 204.189
InChI Key: CPNOTQAFLGSXAF-UHFFFAOYSA-N
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Description

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a unique heterocyclic compound that has potential applications in various fields such as drug chemistry, agrochemicals, and material science . It is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzymes related to cardiovascular diseases .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds involves various strategies using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was established by NMR and MS analysis . The crystal structure of a similar compound, C18H13AgN6O4, was determined to be monoclinic .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were analyzed using NMR and MS . The synthesis involves the formation of a triazole ring, which is a key pharmacophore in these compounds .

Scientific Research Applications

Applications in Agriculture and Medicine

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives play a crucial role in the production of agricultural and medical products. These derivatives have been used extensively in creating plant protection products, including insecticides, fungicides, plant growth regulators, and retardants. The versatility of these compounds extends to the pharmaceutical industry, where they are instrumental in developing drugs with antimicrobial effects and cardiological benefits. For instance, compounds like furazonal and thiotriazoline, derived from this class, exhibit significant antimicrobial and anti-ischemic properties, respectively (Nazarov et al., 2021).

Synthesis and Physico-Chemical Properties

Recent research has also focused on the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, highlighting their potential in producing optical materials, antioxidants, and corrosion inhibitors. These studies aim to develop new, efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds, which are of great interest due to their broad application in drug discovery and materials science (Parchenko, 2019); (Nasri et al., 2021).

Advances in Therapeutic Applications

Further, the development of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives has been a subject of patent review, focusing on their diverse biological activities. This includes exploring their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Such research underscores the ongoing interest in triazoles as a foundation for new drug development, highlighting the need for sustainable synthesis methods that address emerging diseases and bacterial resistance (Ferreira et al., 2013).

properties

IUPAC Name

3-amino-4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOTQAFLGSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251915
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS RN

167627-00-1
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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